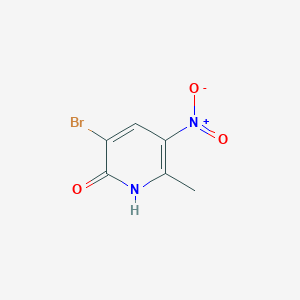

3-Bromo-6-methyl-5-nitropyridin-2-ol

Description

Properties

IUPAC Name |

3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYNRASKYAQOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652061 | |

| Record name | 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874493-25-1 | |

| Record name | 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient two-step synthesis pathway for 3-Bromo-6-methyl-5-nitropyridin-2-ol (CAS No. 874493-25-1), a valuable substituted pyridine derivative for pharmaceutical and agrochemical research.[1] Moving beyond a simple recitation of steps, this document elucidates the critical mechanistic principles governing the regioselectivity of each transformation. It details field-proven experimental protocols, causality behind procedural choices, and self-validating analytical checkpoints. The synthesis proceeds from the commercially available precursor 6-methylpyridin-2-ol via a sequential nitration and bromination, designed to yield the target compound with high purity and efficiency. All quantitative data is summarized for clarity, and logical workflows are visualized using process diagrams.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound hinges on the controlled, sequential electrophilic aromatic substitution on the 6-methylpyridin-2-ol scaffold. The order of these substitutions is paramount to achieving the desired 3,5,6-substitution pattern.

A retrosynthetic analysis reveals a logical pathway: The target molecule can be disconnected at the C-Br bond, identifying the key intermediate 6-methyl-5-nitropyridin-2-ol . This intermediate, in turn, is derived from the commercially available starting material 6-methylpyridin-2-ol via nitration. This two-step forward synthesis is dictated by the powerful directing effects of the substituents at each stage.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Key Intermediate: 6-Methyl-5-nitropyridin-2-ol

The initial step involves the introduction of a nitro group onto the pyridine ring. The success of the entire synthesis is predicated on achieving high regioselectivity in this step.

Mechanistic Rationale & Causality

The nitration of 6-methylpyridin-2-ol is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined electronic effects of the existing substituents: the hydroxyl (-OH) group at C2 and the methyl (-CH3) group at C6.

-

Activating & Directing Effects : Both the -OH and -CH3 groups are activating and ortho, para-directing.

-

The C2-hydroxyl group strongly activates the ortho position (C3) and the para position (C5).

-

The C6-methyl group activates its ortho position (C5).

-

-

Synergistic Effect : Both groups synergistically activate the C5 position, making it the most electron-rich and sterically accessible site for electrophilic attack by the nitronium ion (NO₂⁺). This strong preference obviates the formation of significant quantities of the C3-nitro isomer, ensuring a clean reaction.[2][3]

While classic nitration often employs harsh mixtures of concentrated sulfuric and nitric acids at high temperatures, such conditions can lead to side reactions with activated rings.[4] A more modern and controlled approach, developed by Katritzky et al., utilizes nitric acid in trifluoroacetic anhydride (TFAA).[5][6] This system generates the potent nitrating agent trifluoroacetyl nitrate in situ under milder conditions, offering superior control and often higher yields for reactive substrates.

Experimental Protocol: Nitration

This protocol is adapted from the general methodology for pyridine nitration established by Katritzky et al.[5]

-

Inert Setup : Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Reagent Preparation : In the flask, chill trifluoroacetic anhydride (2.5 eq.) to 0 °C using an ice bath.

-

Substrate Addition : Slowly add 6-methylpyridin-2-ol (1.0 eq.) to the chilled TFAA. Stir the mixture at 0 °C for 30 minutes.

-

Nitrating Agent : Add concentrated nitric acid (2.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and a solution of sodium metabisulfite to quench excess nitrating agent.

-

Neutralization & Isolation : Carefully neutralize the mixture to pH 6-7 with a cold, saturated solution of sodium bicarbonate. The product will precipitate as a solid.

-

Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield 6-methyl-5-nitropyridin-2-ol.

Workflow & Data Summary

Caption: Experimental workflow for the nitration step.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (per 10g SM) |

| 6-Methylpyridin-2-ol | 109.13 | 1.0 | - | 10.0 g |

| Trifluoroacetic Anhydride | 210.03 | 2.5 | 1.49 | 32.4 mL |

| Conc. Nitric Acid (~70%) | 63.01 | 2.1 | 1.42 | 12.2 mL |

Part II: Synthesis of this compound

With the nitro group installed at C5, the final bromination step is directed to the C3 position.

Mechanistic Rationale & Causality

The bromination of 6-methyl-5-nitropyridin-2-ol is a second electrophilic substitution. The directing effects of the three substituents now present determine the outcome:

-

C2-Hydroxyl (-OH) : A strongly activating ortho, para-director. It powerfully directs the incoming electrophile (Br⁺) to the C3 position.

-

C5-Nitro (-NO₂) : A strongly deactivating meta-director. It also directs the incoming electrophile to the C3 position.

-

C6-Methyl (-CH₃) : A weakly activating ortho, para-director. Its influence is minor compared to the hydroxyl and nitro groups.

The concerted directing effect of the powerful C2-hydroxyl and C5-nitro groups to the C3 position makes this bromination highly regioselective. The deactivating nature of the nitro group requires a potent brominating agent; elemental bromine (Br₂) in a polar protic solvent like acetic acid is sufficient and effective.

Experimental Protocol: Bromination

This robust protocol is based on a highly analogous transformation reported in the supplementary materials of Medicinal Chemistry Communications by the Royal Society of Chemistry.[7]

-

Dissolution : Suspend 6-methyl-5-nitropyridin-2-ol (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition : Add elemental bromine (Br₂) (2.0-3.0 eq.) dropwise over 1-1.5 hours. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reaction : Stir the resulting mixture at room temperature for 1 hour after the addition is complete.

-

Precipitation : Pour the reaction mixture into a large beaker of ice water and stir vigorously for 1 hour. The brominated product will precipitate as a yellow solid.

-

Isolation : Collect the solid by vacuum filtration.

-

Purification : Wash the filter cake extensively with water (3x) to remove residual acetic acid and salts. Dry the product in vacuo to afford this compound. A high yield (>90%) is expected based on analogous reactions.[7]

Workflow & Data Summary

Caption: Experimental workflow for the bromination step.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (per 10g SM) |

| 6-Methyl-5-nitropyridin-2-ol | 154.12 | 1.0 | - | 10.0 g |

| Glacial Acetic Acid | 60.05 | Solvent | 1.05 | ~100 mL |

| Bromine (Br₂) | 159.81 | 2.5 | 3.10 | 10.4 mL |

Product Characterization & Safety

Physical & Spectroscopic Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 874493-25-1[8] |

| Molecular Formula | C₆H₅BrN₂O₃[9] |

| Molecular Weight | 233.02 g/mol [9] |

| Appearance | Expected to be a yellow or pale yellow solid[7] |

| Melting Point | 261 °C (decomposes)[9] |

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed to confirm the structure.

Safety & Handling

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

-

This compound : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Nitric Acid : Corrosive, strong oxidizer. Causes severe skin burns and eye damage.

-

Trifluoroacetic Anhydride : Corrosive. Causes severe skin burns and eye damage.

-

Bromine : Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled.

Conclusion

The synthesis of this compound is efficiently achieved through a strategic, two-step electrophilic substitution sequence starting from 6-methylpyridin-2-ol. A nuanced understanding of substituent directing effects allows for a highly regioselective nitration at the C5 position, followed by a clean, high-yield bromination at the C3 position. The outlined protocols, which favor controlled reaction conditions, provide a reliable and scalable pathway for accessing this valuable chemical intermediate for further application in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. synchem.de [synchem.de]

- 9. echemi.com [echemi.com]

3-Bromo-6-methyl-5-nitropyridin-2-ol chemical properties and structure

An In-Depth Technical Guide to 3-Bromo-6-methyl-5-nitropyridin-2-ol: Structure, Properties, and Synthetic Utility

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a highly functionalized heterocyclic compound that represents a valuable starting material and building block in synthetic organic chemistry. Its strategic placement of a bromine atom, a nitro group, and a methyl group on a pyridin-2-one core makes it a trifunctionalized scaffold ripe for chemical modification. For researchers and professionals in drug development, such a molecule is not merely a reagent but a platform for generating diverse molecular architectures. The pyridin-2-one motif is a well-established pharmacophore present in numerous biologically active compounds, and the substituents on this particular molecule offer multiple handles for derivatization through cross-coupling, nucleophilic substitution, and reduction reactions. This guide provides a senior application scientist's perspective on its core properties, logical synthetic pathways, and potential applications, emphasizing the chemical reasoning behind its utility.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and handling requirements.

Tautomerism and Structural Elucidation

An important structural feature of this compound is the keto-enol tautomerism inherent to 2-hydroxypyridines. The molecule exists in equilibrium between the aromatic alcohol form (3-Bromo-6-methyl-5-nitropyridin-2-ol ) and the lactam form (3-Bromo-6-methyl-5-nitro-1H-pyridin-2-one ). For most 2-hydroxypyridines, the equilibrium overwhelmingly favors the pyridin-2-one tautomer, which is the more stable form. This is reflected in its formal IUPAC name.[1]

-

Pyridin-2-ol form: Aromatic, with a hydroxyl group at the C2 position.

-

Pyridin-2-one form: A non-aromatic diene system within the ring, featuring a carbonyl group (C=O) and an N-H bond.

This tautomerism is critical as it influences the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature.

Core Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below, compiled from authoritative chemical databases.[1][2]

| Property | Value | Source |

| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | PubChem[1] |

| CAS Number | 874493-25-1 | PubChem[1] |

| Molecular Formula | C₆H₅BrN₂O₃ | PubChem[1] |

| Molecular Weight | 233.02 g/mol | PubChem[1] |

| Monoisotopic Mass | 231.94835 Da | PubChem[1][2] |

| Physical Appearance | Expected to be a yellow to brown solid | General observation for nitrated aromatics |

| XLogP3 (Predicted) | 1.0 | PubChemLite[2] |

Predicted Spectroscopic Characteristics

While specific experimental spectra are not widely published, the structure allows for reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR:

-

Aromatic/Olefinic Proton: A singlet is expected for the single proton on the pyridine ring (at C4), likely in the δ 7.5-8.5 ppm range. Its chemical shift will be influenced by the adjacent electron-withdrawing nitro group.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group (at C6) would appear upfield, typically in the δ 2.2-2.8 ppm range.

-

N-H Proton: A broad singlet corresponding to the amide proton, which can vary widely in chemical shift (δ 10-13 ppm) depending on solvent and concentration, and may exchange with D₂O.

-

-

¹³C NMR: Six distinct carbon signals are expected. The carbonyl carbon (C2) would be the most downfield signal (δ > 160 ppm). The carbon bearing the nitro group (C5) and the bromine (C3) would also be significantly shifted.

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹, characteristic of the pyridin-2-one carbonyl group.

-

N-H Stretch: A moderate, broad band around 3100-3400 cm⁻¹.

-

NO₂ Stretch: Two strong, characteristic bands for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

Synthesis and Reactivity

The utility of a building block is defined by the ease of its synthesis and the predictability of its reactions. This molecule is readily prepared and offers multiple avenues for further chemical exploration.

Proposed Synthesis: Electrophilic Bromination

A logical and field-proven method for synthesizing this compound is via the direct electrophilic bromination of a precursor, 6-methyl-5-nitropyridin-2-ol. The electron-donating nature of the hydroxyl/amide group and the methyl group activates the ring, directing the incoming electrophile (bromine).

The causality behind this experimental design is rooted in fundamental aromatic chemistry. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionization of bromine. The reaction proceeds without a Lewis acid catalyst due to the activated nature of the pyridin-2-one ring system.

This protocol is adapted from a similar procedure for a related isomer and represents a standard method for this transformation.[3]

-

Reaction Setup: Suspend 6-methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Bromine Addition: Prepare a solution of liquid bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirring suspension at room temperature over 30-60 minutes. The reaction is exothermic and may require a water bath for temperature control.

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Key Reactive Sites and Applications in Drug Development

The true value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Major pathways for the synthetic elaboration of the molecule.

-

The Bromine Handle (C3): The C-Br bond is the primary site for building molecular complexity. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds with various aryl or heteroaryl boronic acids.[4] This is a cornerstone of modern medicinal chemistry for assembling complex biaryl structures.

-

The Nitro Group (C5): The nitro group is a powerful electron-withdrawing group but is most valuable as a synthetic precursor to an amine. Standard reduction conditions (e.g., SnCl₂, H₂ with Pd/C, or iron in acetic acid) can cleanly convert the nitro group to a primary amine (3-amino-5-bromo-6-methylpyridin-2-ol). This newly formed amine is a versatile nucleophile, enabling the formation of amides, sulfonamides, or ureas, dramatically expanding the accessible chemical space.

-

The Pyridin-2-one Ring: The N-H bond of the lactam can be deprotonated with a suitable base and alkylated or arylated to modify the core scaffold, which can be crucial for tuning pharmacokinetic properties like solubility and metabolic stability.

Safety and Handling

As a laboratory chemical, proper handling is paramount. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory precautions should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for chemical innovation. Its accessible synthesis and three distinct points of reactivity provide chemists with a reliable and versatile tool for constructing novel molecular entities. For professionals in drug discovery, this building block offers an efficient route to libraries of complex compounds based on the privileged pyridin-2-one scaffold, making it an asset in the quest for new therapeutic agents.

References

- 1. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-bromo-6-methyl-5-nitro-pyridin-2-ol (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

Dabrafenib: A Deep Dive into the Physicochemical Properties and Biological Activity of a Potent BRAF Inhibitor

Introduction

In the landscape of targeted cancer therapy, the development of small molecule inhibitors against specific oncogenic drivers has revolutionized patient outcomes. One such pivotal agent is Dabrafenib, a potent and selective inhibitor of mutated BRAF kinases. While the initial query pointed to CAS number 874493-25-1, which is associated with an intermediate compound, 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one, a comprehensive analysis for a drug development audience necessitates a focus on the final, clinically relevant active pharmaceutical ingredient, Dabrafenib (GSK2118436). This guide provides an in-depth exploration of the physicochemical properties, mechanism of action, and analytical methodologies for Dabrafenib, tailored for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Profile

Dabrafenib, often administered as its mesylate salt, is a nitrogen and sulphur-containing heterocycle.[1] Its chemical and physical properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 1: Physicochemical Data of Dabrafenib and its Mesylate Salt

| Property | Value | Source(s) |

| Dabrafenib (Free Base) | ||

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1][2] |

| CAS Number | 1195765-45-7 | [2] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [2][3] |

| Molecular Weight | 519.56 g/mol | [3] |

| Appearance | White to slightly colored solid | [1][3] |

| Solubility | Soluble in DMSO (up to 30 mg/mL with warming), Ethanol (up to 1 mg/mL with warming) | [2][3] |

| pKa | Sulfonamide moiety: 6.6, Pyrimidine moiety: 2.2, Thiazole moiety: -1.5 | [1] |

| Log P | 2.9 | [1] |

| Dabrafenib Mesylate | ||

| CAS Number | 1195768-06-9 | [4][5] |

| Molecular Formula | C₂₄H₂₄F₃N₅O₅S₃ | [4][6] |

| Molecular Weight | 615.7 g/mol | [4][7] |

| Melting Point | >234°C (decomposes) | [8] |

| Solubility | Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO (85 mg/mL). | [1][6] |

Pharmacology and Mechanism of Action

Dabrafenib is a highly selective, ATP-competitive inhibitor of RAF kinases, with particular potency against the BRAF V600E mutation.[1] This mutation, a single amino acid substitution at position 600 from valine to glutamic acid, leads to constitutive activation of the BRAF protein and, consequently, the entire Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9]

The MAPK pathway (also known as the RAS/RAF/MEK/ERK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] In cancers harboring the BRAF V600E mutation, such as melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, this pathway is perpetually "on," driving uncontrolled cell growth.[10][11]

Dabrafenib functions by binding to the ATP-binding site of the mutated BRAF kinase, preventing its catalytic activity.[8] This inhibition leads to a downstream blockade of MEK and ERK phosphorylation, ultimately resulting in G1 cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[8][12]

Caption: Dabrafenib inhibits the constitutively active BRAF V600E kinase, blocking downstream signaling in the MAPK pathway.

It is noteworthy that Dabrafenib can paradoxically activate the MAPK pathway in cells with wild-type BRAF, a phenomenon that has clinical implications, including the development of secondary cutaneous squamous cell carcinomas.[3][8] This has led to the rational combination of Dabrafenib with a MEK inhibitor, such as Trametinib, which provides a dual blockade of the pathway, leading to improved efficacy and a reduction in certain side effects.[8][10]

Mechanisms of Resistance

Despite the initial efficacy of Dabrafenib, acquired resistance is a significant clinical challenge. Resistance mechanisms can be broadly categorized as those that reactivate the MAPK pathway and those that activate alternative signaling pathways.

Table 2: Common Mechanisms of Resistance to Dabrafenib

| Category | Specific Mechanism | Description | Source(s) |

| MAPK Pathway Reactivation | NRAS/KRAS mutations | Activating mutations in NRAS or KRAS can reactivate the MAPK pathway downstream of BRAF. | [7][13] |

| BRAF amplification or alternative splicing | Increased copies of the mutated BRAF gene or alternative splicing can overcome the inhibitory effects of Dabrafenib. | [2][13] | |

| MEK1/2 mutations | Mutations in MEK1 or MEK2 can render them insensitive to upstream signals and resistant to MEK inhibitors. | [7][13] | |

| Bypass Pathway Activation | PI3K/AKT pathway activation | Loss of the tumor suppressor PTEN or activating mutations in PI3K/AKT can promote cell survival independently of the MAPK pathway. | [2][5] |

| Receptor Tyrosine Kinase (RTK) upregulation | Increased expression of RTKs like PDGFRβ or EGFR can activate parallel survival pathways. | [2] |

Analytical Methodologies

The quantification of Dabrafenib in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Quantification of Dabrafenib in Human Plasma by LC-MS/MS

This protocol is a synthesized example based on published methodologies.[14][15][16]

1. Materials and Reagents:

-

Dabrafenib analytical standard

-

Isotopically labeled internal standard (e.g., [²H₉]-Dabrafenib)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Add 1 mL of ethyl acetate.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

Caption: Workflow for the liquid-liquid extraction of Dabrafenib from plasma.

3. LC-MS/MS Conditions:

-

HPLC System: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5.0 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 85:15 v/v).[14]

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Dabrafenib and the internal standard.

4. Method Validation:

-

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[16]

Clinical Significance and Approved Indications

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has received approval for the treatment of various BRAF V600 mutation-positive cancers.

Table 3: Selected FDA-Approved Indications for Dabrafenib

| Indication | Combination Therapy | Patient Population | Source(s) |

| Unresectable or Metastatic Melanoma | With Trametinib | BRAF V600E or V600K mutation-positive | [17] |

| Adjuvant Treatment of Melanoma | With Trametinib | BRAF V600E or V600K mutation-positive with lymph node involvement | [4] |

| Non-Small Cell Lung Cancer (NSCLC) | With Trametinib | BRAF V600E mutation-positive | [10] |

| Anaplastic Thyroid Cancer | With Trametinib | BRAF V600E mutation-positive | [4][11] |

| Unresectable or Metastatic Solid Tumors | With Trametinib | BRAF V600E mutation-positive, with no satisfactory alternative treatments | [17][18][19] |

| Low-Grade Glioma | With Trametinib | Pediatric patients (≥1 year) with BRAF V600E mutation requiring systemic therapy | [17] |

The approval of Dabrafenib plus Trametinib for a tumor-agnostic indication in BRAF V600E-mutated solid tumors underscores the paradigm shift towards treating cancers based on their molecular characteristics rather than their tissue of origin.[10][18][19]

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutated cancers. A thorough understanding of its physicochemical properties is fundamental to its formulation and delivery, while a deep knowledge of its mechanism of action, the MAPK signaling pathway, and mechanisms of resistance is crucial for its effective clinical application and the development of next-generation therapies. The analytical methods detailed herein provide a framework for the precise quantification of Dabrafenib, supporting ongoing research and clinical use. As our understanding of cancer biology continues to evolve, the principles learned from the development and application of Dabrafenib will undoubtedly inform the future of precision oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. mdpi.com [mdpi.com]

- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. dermnetnz.org [dermnetnz.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 14. japsonline.com [japsonline.com]

- 15. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

- 17. drugs.com [drugs.com]

- 18. onclive.com [onclive.com]

- 19. cancernetwork.com [cancernetwork.com]

Spectroscopic Fingerprinting of 3-Bromo-6-methyl-5-nitropyridin-2-ol: A Multi-modal Analytical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Bromo-6-methyl-5-nitropyridin-2-ol, a substituted pyridinone of significant interest in medicinal chemistry and materials science. The unique electronic and structural features imparted by the bromo, methyl, and nitro substituents, in conjunction with the pyridin-2-one core, create a distinct spectroscopic signature. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both predicted data based on established principles and detailed methodologies for empirical verification.

The structural elucidation of novel compounds is the bedrock of modern chemical research. In this context, a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is not merely a procedural step but a scientifically rigorous necessity. Each technique provides a unique and complementary piece of the structural puzzle. For a molecule like this compound, understanding the interplay of its functional groups is paramount for predicting its reactivity, biological activity, and potential applications. This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to confidently identify and characterize this and related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to the shielding and deshielding effects of neighboring functional groups. In this compound, the aromatic proton, the methyl protons, and the N-H proton of the pyridinone tautomer are expected to give rise to distinct signals.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| C4-H | 8.0 - 8.5 | Singlet (s) | 1H | The proton at the C4 position is significantly deshielded by the adjacent electron-withdrawing nitro group and the bromine atom. Its signal is expected to appear at a high chemical shift. |

| CH₃ | 2.3 - 2.6 | Singlet (s) | 3H | The methyl protons are attached to the pyridinone ring and will appear as a singlet in a typical chemical shift range for an aromatic methyl group. |

| N-H | 12.0 - 14.0 | Broad Singlet (br s) | 1H | The N-H proton of the 2-pyridone tautomer is expected to be a broad singlet at a very high chemical shift due to hydrogen bonding and its acidic nature. |

Note: Predicted chemical shifts are based on analogous substituted pyridinone systems and are typically measured in a solvent like DMSO-d₆ to ensure solubility and observation of the N-H proton.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to avoid exchange of the labile N-H proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Workflow for ¹H NMR Analysis

A Technical Guide to the Synthesis of Substituted Nitropyridines: Strategies, Mechanisms, and Practical Protocols

Introduction

Substituted nitropyridines represent a cornerstone class of intermediates in modern organic and medicinal chemistry. Their unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring and the powerful electron-withdrawing nitro group, render them exceptionally versatile building blocks. They are pivotal precursors for a vast range of functionalized heterocycles used in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Notable examples include their use in the synthesis of JAK2 inhibitors, antimalarial agents, and urease inhibitors.[1]

However, the synthesis of these valuable compounds is not without its challenges. The inherent electronic nature of the pyridine ring complicates classical synthetic transformations, demanding a nuanced and strategic approach. This guide provides an in-depth exploration of the core methodologies for synthesizing substituted nitropyridines. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices and providing field-proven, self-validating protocols for key transformations.

The Challenge of Direct Electrophilic Nitration: Deactivation and Regioselectivity

The direct nitration of pyridine is notoriously difficult. The lone pair of electrons on the ring nitrogen makes it basic, and under the strongly acidic conditions of typical nitration reactions (e.g., HNO₃/H₂SO₄), the nitrogen atom is readily protonated. This forms the pyridinium ion, which severely deactivates the ring towards electrophilic aromatic substitution.[3] Consequently, forcing conditions such as high temperatures (often exceeding 300°C) and the use of oleum are required, which frequently lead to low yields and the formation of byproducts.[3]

From a mechanistic standpoint, the protonated pyridinium intermediate directs incoming electrophiles to the meta-position (C-3), which is the least deactivated position. Attack at the ortho (C-2/C-6) or para (C-4) positions would result in an unstable resonance structure where a positive charge is placed on the already positively charged nitrogen atom.[4]

Modern Solutions for 3-Nitration

While direct nitration is inefficient, modern methods have been developed to achieve 3-nitration under milder conditions.

A. The Bakke Procedure (N₂O₅-SO₂/HSO₃⁻)

A significantly more effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate is not an electrophilic substitution but rather a precursor that undergoes a fascinating rearrangement. Upon treatment with aqueous sulfur dioxide or bisulfite (HSO₃⁻), the nitro group migrates from the nitrogen atom to the 3-position of the ring.[5][6] Mechanistic studies suggest this occurs via the formation of a dihydropyridine intermediate, followed by a[5] sigmatropic shift of the nitro group to yield the 3-nitropyridine.[7][8] This procedure provides good yields without the need for extreme temperatures.[5]

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Significance of 3-Bromo-6-methyl-5-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3-Bromo-6-methyl-5-nitropyridin-2-ol, a substituted pyridinone, is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its multifaceted structure, featuring a reactive bromine atom, a directing nitro group, and a nucleophilic/coordinating hydroxypyridine core, renders it a valuable intermediate for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key building block in the development of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of the historical context of its synthesis, a detailed examination of its preparation, and an exploration of its chemical properties and applications.

The Chemistry of Substituted Pyridines: A Synthetic Challenge

The pyridine ring is a cornerstone of many biologically active compounds. However, the synthesis of specifically substituted pyridines, such as the title compound, is not without its challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution than benzene, and the reaction conditions often need to be harsh. Furthermore, controlling the regioselectivity of these substitutions can be complex, often leading to mixtures of isomers.

The synthesis of nitropyridines, in particular, requires careful consideration of the reaction pathway. Direct nitration of pyridine itself is often inefficient and requires high temperatures, leading to low yields.[1][2] The presence of activating or deactivating groups on the ring, as well as their positions, plays a crucial role in directing the incoming nitro group. For the synthesis of this compound, a multi-step approach is necessary, starting with a pre-functionalized pyridine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 874493-25-1[3] |

| Molecular Formula | C6H5BrN2O3[4] |

| Molecular Weight | 233.02 g/mol |

| Appearance | Powder or liquid[4] |

| Melting Point | 261°C (dec.)[4] |

| Boiling Point | 363.3±42.0 °C at 760 mmHg[4] |

| Flash Point | 173.5±27.9 °C[4] |

| Density | 1.9±0.1 g/cm3 [4] |

| pKa | 10.63±0.10 (Predicted)[5] |

Historical Synthesis: A Stepwise Approach

The synthesis of this compound is achieved through a strategic, multi-step process that builds upon the foundational chemistry of pyridinones. The general approach involves the synthesis of a suitable precursor, 6-methyl-5-nitropyridin-2-ol, followed by its selective bromination.

Part 1: Synthesis of the Precursor, 6-Methyl-5-nitropyridin-2-ol

The synthesis of the key precursor, 6-methyl-5-nitropyridin-2-ol, begins with a more readily available starting material, 2-amino-6-methylpyridine. The process involves a nitration reaction, a well-established method for introducing a nitro group onto an aromatic ring.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-5-nitropyridine [6]

-

Reaction Setup: A reaction vessel is charged with 10 mL of concentrated sulfuric acid and cooled to 0-1°C in an ice bath.

-

Addition of Starting Material: 2-amino-6-methylpyridine (20 g) is slowly added to the cooled sulfuric acid, ensuring the temperature is maintained at 0°C.

-

Nitration: A mixture of nitric acid and water (110 mL, 1:1 by volume) is slowly added dropwise to the reaction mixture, with continuous stirring at -1°C.

-

Reaction Progression: After the addition is complete, the reaction is stirred at room temperature for 30 minutes and then heated to 50°C for 11 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layer is washed with ammonia, and the aqueous layer is concentrated. The resulting solid, 2-amino-5-nitro-6-methylpyridine, is collected.

The subsequent conversion of the amino group to a hydroxyl group to yield 6-methyl-5-nitropyridin-2-ol can be achieved through diazotization followed by hydrolysis.

Part 2: Selective Bromination to Yield this compound

With the precursor in hand, the next critical step is the regioselective bromination at the C3 position of the pyridine ring. The electron-donating hydroxyl group at C2 and the methyl group at C6 activate the ring towards electrophilic substitution, while the electron-withdrawing nitro group at C5 deactivates the C4 and C6 positions, thus directing the incoming electrophile (bromine) to the C3 position.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous bromination reactions of substituted pyridinones.[7]

-

Reaction Setup: 6-methyl-5-nitropyridin-2-ol is dissolved in a suitable solvent, such as acetic acid.

-

Addition of Brominating Agent: A solution of bromine in acetic acid is added dropwise to the reaction mixture at room temperature with constant stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Quenching and Isolation: Once the reaction is complete, the mixture is cooled and quenched by the addition of an aqueous solution of a reducing agent, such as sodium bisulfite, to remove any excess bromine.

-

Purification: The precipitated solid product, this compound, is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. synchem.de [synchem.de]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Amino-6-methyl-5-nitropyridine | 22280-62-2 [chemicalbook.com]

- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 3-Bromo-6-methyl-5-nitropyridin-2-ol

Introduction: Beyond the Building Block

In the landscape of chemical synthesis and drug discovery, the value of a molecule is often defined by its potential. 3-Bromo-6-methyl-5-nitropyridin-2-ol is a pyridinone derivative that, at first glance, presents itself as a versatile chemical intermediate. However, a deeper analysis of its structural components—a reactive bromine atom, a reducible nitro group, and a chelating pyridin-2-ol core—reveals a wealth of untapped potential for sophisticated research applications.

This guide moves beyond the catalog page, providing researchers, medicinal chemists, and drug development professionals with a technical framework for leveraging this compound's unique functionalities. We will explore its role as a powerful scaffold for creating diverse molecular libraries, a precursor for novel heterocyclic systems, and a platform for developing innovative chemical probes and materials. The protocols and workflows detailed herein are grounded in established chemical principles, designed to serve as a launchpad for discovery.

Physicochemical Properties

A foundational understanding of a compound's properties is critical for experimental design. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₃ | PubChem[1] |

| Molecular Weight | 233.02 g/mol | PubChem[1] |

| Monoisotopic Mass | 231.94835 Da | PubChem[1] |

| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | PubChem[1] |

| CAS Number | 874493-25-1 | PubChem[1] |

Part 1: A Versatile Scaffold for Medicinal Chemistry & Drug Discovery

The true power of this compound lies in its capacity for controlled, sequential modification. Its functional groups serve as orthogonal handles for introducing molecular diversity, making it an ideal starting point for the synthesis of compound libraries targeting a wide array of biological systems. The presence of bromine and nitro groups on a pyridine ring is a common feature in intermediates used for creating pharmaceuticals and agrochemicals.[2][3]

Core Synthetic Strategy: A Three-Pronged Approach

The strategic value of this scaffold is realized through a three-stage process: leveraging the bromine for cross-coupling, reducing the nitro group to a reactive amine, and subsequently derivatizing the new amine. This workflow allows for the systematic exploration of chemical space around the central pyridinone core.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol: Foundational Starting Materials and Synthetic Pathways

This technical guide provides a comprehensive overview of the synthetic routes toward 3-Bromo-6-methyl-5-nitropyridin-2-ol, a key heterocyclic building block. The synthesis is dissected into a logical, multi-step sequence, beginning with accessible precursors and detailing the critical transformations involved. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity through verifiable protocols.

Introduction

This compound is a substituted pyridinone derivative with a unique arrangement of functional groups, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the bromo, methyl, nitro, and hydroxyl moieties allows for a variety of subsequent chemical modifications. This guide will elucidate a reliable and well-documented synthetic pathway, starting from the readily available 2-amino-4-methylpyridine.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2-amino-4-methylpyridine. The overall transformation is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine

The initial step involves the regioselective nitration of 2-amino-4-methylpyridine. The amino group at the C2 position is an activating group and directs the electrophilic substitution to the C5 position (para to the amino group)[1].

Reaction Scheme:

Figure 2: Nitration of 2-amino-4-methylpyridine.

In-depth Technical Protocol:

A detailed procedure for the nitration of 2-amino-4-methylpyridine is as follows[2]:

-

In a four-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel, add concentrated sulfuric acid.

-

Under vigorous stirring, slowly add 2-amino-4-methylpyridine, maintaining the temperature between 5-10°C using an ice bath.

-

Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, transfer the reaction mixture to a water bath and slowly heat to approximately 60°C. Maintain this temperature for about 15 hours, or until the evolution of gas ceases. The reaction mixture will change color from light yellow to wine red.

-

Upon completion, pour the reaction mixture into ice and neutralize with ammonia until the pH is between 5.0 and 5.5, at which point a deep yellow precipitate will form.

-

Continue the neutralization with ammonia to a pH of 7.5-8.0 to ensure complete precipitation.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-4-methyl-5-nitropyridine.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2-Amino-4-methylpyridine | 1.0 | Starting Material |

| Concentrated H₂SO₄ | Solvent/Catalyst | Protonates nitric acid to form the nitronium ion (NO₂⁺) |

| Fuming HNO₃ | Nitrating Agent | Source of the nitro group |

| Temperature | 5-10°C (addition), 60°C (reaction) | Controls reaction rate and minimizes side products |

| Reaction Time | ~15 hours | Ensures completion of the reaction |

Table 1: Key parameters for the nitration of 2-amino-4-methylpyridine.

Part 2: Synthesis of 4-Methyl-5-nitropyridin-2-ol

The second step is the conversion of the 2-amino group of 2-amino-4-methyl-5-nitropyridine to a hydroxyl group, yielding 4-methyl-5-nitropyridin-2-ol. This is achieved through a diazotization reaction followed by hydrolysis. A one-pot synthesis method for a similar compound, 2-hydroxy-5-nitropyridine from 2-aminopyridine, provides a robust framework for this transformation[3].

Reaction Scheme:

References

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol

Authored for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of a Functionalized Pyridin-2-ol Core

3-Bromo-6-methyl-5-nitropyridin-2-ol is a highly functionalized heterocyclic compound. Its structure, featuring a pyridin-2-ol core decorated with a bromine atom, a nitro group, and a methyl group, makes it a valuable and versatile intermediate in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a wide array of subsequent chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and reduction of the nitro group. These potential modifications enable the construction of complex molecular architectures, positioning this molecule as a key building block for the synthesis of novel pharmaceutical agents and functional materials.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The procedure is based on the direct electrophilic bromination of 6-methyl-5-nitropyridin-2-ol. Beyond a simple recitation of steps, this guide elucidates the chemical principles behind the protocol, offers insights into process control, and outlines a robust safety framework to ensure reliable and safe execution.

Section 1: Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The substrate, 6-methyl-5-nitropyridin-2-ol, exists in equilibrium with its tautomeric form, 6-methyl-5-nitro-1H-pyridin-2-one. The pyridin-2-one tautomer is electron-rich and readily undergoes electrophilic attack.

Reaction Scheme:

Mechanistic Rationale:

The hydroxyl group (-OH) at the C2 position is a potent activating group, strongly directing electrophilic attack to the ortho and para positions (C3 and C5, respectively). Conversely, the nitro group (-NO₂) at the C5 position is a strong deactivating group. The bromination occurs regioselectively at the C3 position due to the powerful directing effect of the C2-hydroxyl group. The C3 position is ortho to the activating hydroxyl group and meta to the deactivating nitro group, making it the most electronically favorable site for electrophilic attack by the bromine molecule. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine atom.

Section 2: Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount |

| 6-Methyl-5-nitropyridin-2-ol | 5418-51-9 | C₆H₆N₂O₃ | 154.12 | 1.0 | 10.0 g |

| Bromine (Br₂) | 7726-95-6 | Br₂ | 159.81 | 3.0 | 9.8 mL (31.1 g) |

| Glacial Acetic Acid (AcOH) | 64-19-7 | C₂H₄O₂ | 60.05 | - | ~100 mL |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | - | As needed |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | - | ~200 mL |

| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | 41.05 | - | ~50 mL |

Required Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Thermometer or temperature probe

-

Heating mantle with temperature controller

-

Ice bath

-

Büchner funnel and vacuum flask

-

Vacuum pump or aspirator

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), flame-retardant lab coat.

Section 3: Hazard and Safety Assessment

This protocol must be performed inside a certified chemical fume hood. All personnel must be equipped with appropriate PPE. An emergency eyewash and safety shower must be readily accessible.

| Chemical | GHS Pictograms | Hazard Statements | Precautionary Measures |

| Bromine | ☠️腐蚀性 | Highly toxic if inhaled, causes severe skin burns and eye damage. Very toxic to aquatic life. | MUST be handled in a chemical fume hood. Use a glass syringe or cannula for transfer. Wear butyl rubber gloves, a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate solution) available. |

| Glacial Acetic Acid | 🔥腐蚀性 | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Handle in a fume hood. Keep away from heat and open flames. Wear appropriate gloves and eye protection. |

| This compound (Product) | ⚠️ | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] | Avoid generating dust. Do not breathe dust/fumes. Wash hands thoroughly after handling. |

| Toluene | 🔥⚠️ | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. | Handle in a fume hood. Ground/bond container and receiving equipment to prevent static discharge. Avoid breathing vapors. |

Section 4: Detailed Experimental Protocol

This protocol is adapted from established literature procedures for analogous compounds.[2]

Step 1: Reaction Setup

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer.

-

Place the flask in a heating mantle on a magnetic stirrer. Ensure all joints are properly sealed.

-

Position the entire apparatus inside a chemical fume hood.

Step 2: Reagent Charging

-

To the flask, add 6-methyl-5-nitropyridin-2-ol (10.0 g, 64.9 mmol).

-

Add glacial acetic acid (~100 mL) to the flask to suspend the solid starting material. Begin stirring to create a slurry.

-

CAUTION: In the fume hood, carefully measure bromine (9.8 mL, 194.7 mmol, 3.0 eq.) using a glass graduated cylinder or syringe and transfer it to the dropping funnel.

Step 3: Bromination Reaction

-

Begin adding the bromine dropwise from the dropping funnel to the stirred suspension at room temperature. The addition should be controlled over approximately 30-45 minutes. An initial exothermic reaction may be observed; use an ice bath to maintain the temperature below 30°C if necessary.

-

After the addition is complete, remove any cooling bath and allow the mixture to stir at room temperature for an additional 5-10 minutes.

-

Expert Insight: The reaction is typically very fast. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The product should have a different Rf value than the starting material.

Step 4: Product Isolation and Work-up

-

Prepare a large beaker (e.g., 2 L) containing a stirred mixture of ice and water (~1000 mL).

-

Carefully and slowly pour the reaction mixture into the ice-water slurry. A yellow precipitate of the product will form immediately.

-

Continue stirring the suspension in the ice bath for 1 hour to ensure complete precipitation.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove residual acetic acid and bromine.

Step 5: Purification and Drying

-

Transfer the crude solid to a round-bottom flask.

-

To remove residual water and volatile impurities, perform azeotropic distillation ("stripping"). Add toluene (~100 mL) to the flask, and remove the solvent under reduced pressure using a rotary evaporator. Repeat this step with another 100 mL of toluene.

-

For final purification, add acetonitrile (~50 mL) and remove it via rotary evaporation.[2]

-

Dry the resulting yellow solid under high vacuum for several hours until a constant weight is obtained.

-

The expected yield is typically high, in the range of 85-95%. The product should be a yellow solid.[2]

Section 5: Characterization and Validation

To confirm the structural integrity and purity of the synthesized this compound (MW: 233.02 g/mol [1]), the following analytical methods are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show characteristic signals:

-

A singlet for the methyl group (-CH₃) protons, typically around δ 2.3-2.5 ppm.

-

A singlet for the remaining aromatic proton on the pyridine ring (at C4), expected at a downfield chemical shift (δ > 8.0 ppm) due to the influence of the adjacent nitro group.

-

A broad singlet corresponding to the N-H proton of the pyridin-2-one tautomer, typically at a very downfield position (δ > 12.0 ppm).

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique will confirm the purity and molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z = 232.95 [M+H]⁺ and 234.95 [M+H]⁺ in an approximate 1:1 ratio.

-

Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Section 6: Workflow and Mechanism Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Simplified schematic of the electrophilic bromination mechanism.

References

Application Note: 3-Bromo-6-methyl-5-nitropyridin-2-ol as a Versatile Synthon for Novel Multicomponent Reactions

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures from simple precursors in a single, atom-economical step.[1][2] This application note explores the untapped potential of 3-bromo-6-methyl-5-nitropyridin-2-ol, a highly functionalized yet underexplored heterocyclic building block, in the design of novel MCRs.[3][4] We present a forward-looking guide that leverages the unique electronic and steric properties of this reagent to propose innovative synthetic pathways toward fused heterocyclic systems and complex peptide mimetics. Detailed, field-proven protocols are provided, grounded in established mechanistic principles, to empower researchers in drug discovery and materials science to exploit this versatile synthon.

Introduction: The Strategic Value of Functionalized Pyridones in MCRs

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its utility is magnified when incorporated into MCRs, which offer an efficient route to generating diverse chemical libraries for high-throughput screening.[5] The subject of this note, this compound, represents a particularly strategic starting material. Its dense functionalization provides multiple reaction handles:

-

The 2-Pyridone Core: A versatile nucleophile and a key structural motif.

-

The Bromo Substituent: A gateway for post-MCR modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification.[6]

-

The Electron-Withdrawing Nitro Group: Modulates the reactivity of the entire ring system and serves as a precursor to an amino group for further derivatization.

This document serves as a practical and theoretical guide to harnessing this reactivity, proposing novel MCRs that lead to high-value molecular frameworks.

Reagent Analysis: Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material is critical for reaction design. This compound exists in tautomeric equilibrium with its 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one form, with the pyridone tautomer generally predominating in solution.

| Property | Value | Source |

| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | [3] |

| CAS Number | 874493-25-1 | [3] |

| Molecular Formula | C₆H₅BrN₂O₃ | [3] |

| Molecular Weight | 233.02 g/mol | [3] |

| Appearance | Expected to be a yellow or light brown solid | |

| pKa (Predicted) | The N-H proton is moderately acidic, enhanced by the nitro group. |

The electron-withdrawing nitro group significantly increases the acidity of the N-H proton, facilitating its deprotonation under mild basic conditions to form a potent pyridonate nucleophile. This is the key to its utility in the MCRs proposed herein.

Figure 1: Key reactivity handles of the this compound synthon.

Proposed Application: One-Pot Synthesis of Fused Pyrido[2,3-b]pyridines

Fused pyridine ring systems are of great interest in medicinal chemistry due to their rigid structures and ability to mimic purine bioisosteres. We propose a novel, three-component reaction to construct highly substituted pyrido[2,3-b]pyridine cores.

Mechanistic Rationale & Workflow

This proposed transformation is a domino reaction that combines a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/aromatization sequence. The deprotonated 2-pyridone acts as the key Michael donor, initiating the cascade that builds the new fused ring.

Figure 2: Proposed workflow for the three-component synthesis of pyrido[2,3-b]pyridines.

Protocol: Synthesis of 7-Amino-8-aryl-5-bromo-2-methyl-3-nitropyrido[2,3-b]pyridin-6(1H)-one Derivatives

This protocol provides a robust starting point for synthesizing a library of fused heterocyclic compounds.

Materials:

-

This compound

-

Aryl aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Malononitrile

-

Ethanol (Absolute)

-

Piperidine (Catalyst)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 233 mg), the selected aryl aldehyde (1.1 mmol), and malononitrile (1.2 mmol, 79 mg).

-

Solvent and Catalyst Addition: Add absolute ethanol (15 mL) to the flask, followed by piperidine (0.2 mmol, ~20 µL).

-

Causality Note: Ethanol is a polar protic solvent that facilitates the dissolution of reactants and intermediates. Piperidine is a mild organic base, sufficient to catalyze the initial Knoevenagel condensation and deprotonate the pyridone for the subsequent Michael addition without causing unwanted side reactions.[7]

-

-

Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

-

If a precipitate is present, collect it by vacuum filtration and wash with cold ethanol (2 x 5 mL).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and remove the solvent in vacuo.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation System:

-

TLC Analysis: A successful reaction will show the consumption of the starting materials and the appearance of a new, typically lower Rf, spot corresponding to the more polar product.

-

NMR Spectroscopy: The ¹H NMR spectrum should confirm the incorporation of the aryl group. The disappearance of the malononitrile CH₂ protons and the appearance of a new singlet for the pyridine CH and a broad singlet for the new amino (NH₂) group are key indicators.

-

Mass Spectrometry: HRMS should provide an exact mass corresponding to the calculated molecular formula of the fused product, confirming the successful three-component assembly.

Advanced Application: Ugi-type Reaction for Peptidomimetic Synthesis

Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are unparalleled in their ability to generate molecular complexity and are foundational in the synthesis of peptide mimetics.[2][8] We propose a novel U-4CR where the N-H of the this compound acts as the amine component.

Concept: An MCR-Post-Modification Strategy

This strategy involves two key stages: first, the rapid assembly of a complex core via the Ugi reaction, and second, a subsequent diversification step utilizing the bromo-handle for a Suzuki cross-coupling reaction.

Figure 3: A two-stage strategy combining MCR with post-synthetic modification.

Protocol: Ugi Four-Component Synthesis of Pyridone-Containing N-Acyl-α-Amino Amides

Safety Precaution: Isocyanides are volatile, toxic, and have a strong, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.

Materials:

-

This compound

-

Aldehyde (e.g., isobutyraldehyde)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Carboxylic acid (e.g., acetic acid)

-

Methanol (Anhydrous)

Procedure:

-

Component Mixing: In a sealed vial, dissolve this compound (0.5 mmol, 116.5 mg) in anhydrous methanol (5 mL).

-

Sequential Addition: To this solution, add the aldehyde (0.55 mmol), followed by the carboxylic acid (0.55 mmol). Stir the mixture for 10 minutes at room temperature.

-

Expert Insight: Pre-mixing these components allows for the formation of the Schiff base (or iminium ion) intermediate, which is crucial for the Ugi mechanism.[9]

-

-

Isocyanide Addition: Add the isocyanide (0.5 mmol) dropwise to the mixture.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC.

-

Work-up and Purification: Upon completion, concentrate the solvent in vacuo. Purify the resulting residue by silica gel chromatography to yield the desired Ugi product.

Conclusion and Future Outlook

This compound is a synthon of significant, yet largely unrealized, potential. The protocols and strategies outlined in this note provide a clear roadmap for its application in novel multicomponent reactions. The resulting fused pyridines and complex peptidomimetics are high-value scaffolds for the development of new pharmaceuticals and functional materials.[10] Future work should focus on the downstream modification of these MCR products, including the reduction of the nitro group and the exploitation of the bromo-handle in a wide array of cross-coupling reactions to access an even greater chemical space.

References

- 1. mdpi.com [mdpi.com]

- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

- 3. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 874493-25-1 | ZJB49325 [biosynth.com]

- 5. Multicomponent Reactions [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. ucp.ensta-paris.fr [ucp.ensta-paris.fr]

- 10. mdpi.com [mdpi.com]

3-Bromo-6-methyl-5-nitropyridin-2-ol as an intermediate in pharmaceutical synthesis

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3-Bromo-6-methyl-5-nitropyridin-2-ol (CAS No. 874493-25-1), a pivotal intermediate in modern pharmaceutical synthesis.[1] The strategic placement of bromo, nitro, methyl, and hydroxyl functional groups on the pyridinone core makes this molecule a versatile building block for constructing complex, biologically active heterocyclic systems. These application notes are designed for researchers, medicinal chemists, and process development scientists, offering detailed protocols, mechanistic insights, and analytical methodologies to ensure the efficient and reliable use of this intermediate.

Introduction: The Strategic Importance of Substituted Pyridinones

Pyridinone and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them ideal for targeting enzyme active sites. Nitropyridines, in particular, are valuable precursors in the synthesis of a wide range of bioactive molecules, including antitumor and antiviral agents.[2][3]

This compound emerges as a highly functionalized intermediate. Its utility lies in the orthogonal reactivity of its substituents:

-

Nitro Group: Can be readily reduced to an amine, providing a handle for amide bond formation or further heterocyclic ring construction.

-

Bromo Group: Serves as a versatile site for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.

-

Hydroxyl Group: Can be alkylated or converted to a leaving group (e.g., a triflate or chloride) to enable further diversification.

This multi-functional nature allows for a modular and convergent approach to synthesizing complex drug targets, such as kinase inhibitors used in oncology.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is critical for safe handling and successful reaction scale-up.

| Property | Value | Source |

| CAS Number | 874493-25-1 | PubChem[1] |

| Molecular Formula | C₆H₅BrN₂O₃ | PubChem[1] |

| Molecular Weight | 233.02 g/mol | PubChem[1] |

| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | PubChem[1] |

| Appearance | White to yellow crystalline powder | Generic Data |

| Melting Point | Not specified; expected to be >200 °C (decomposes) | Inferred |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, insoluble in water. | Generic Data |

Safety and Handling:

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Synthesis Protocol for this compound

The synthesis of this compound can be achieved via a two-step sequence starting from the commercially available 6-methylpyridin-2-ol. The workflow involves nitration followed by regioselective bromination.

Part A: Synthesis of 6-Methyl-5-nitropyridin-2-ol

Causality: The nitration of the pyridin-2-ol ring is directed by the existing substituents. The hydroxyl group is an activating ortho-, para-director, while the ring nitrogen is deactivating. Nitration is expected to occur at the positions ortho or para to the hydroxyl group. Under strongly acidic conditions, the pyridine nitrogen is protonated, further directing the electrophile to the 5-position.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 5 volumes relative to the starting material). Cool the flask to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 6-methylpyridin-2-ol (1.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C.

-